benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate is a unique organic compound with interesting structural features. This compound belongs to the class of pyrrolopyrimidine derivatives, which are known for their wide-ranging pharmacological properties. The incorporation of benzyl and morpholino groups enhances its chemical diversity and potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition .
Mode of Action
It is suggested that similar compounds may interact with their targets, such as kinases, and inhibit their activity .
Biochemical Pathways
Related compounds have been shown to affect kinase-related pathways .
Result of Action
Related compounds have shown to inhibit the growth of certain cells .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available precursors such as pyrrole and pyrimidine derivatives.
Synthesis Steps:
Step 1: Formation of the pyrrolo[3,4-d]pyrimidine core through a cyclization reaction.
Step 2: Introduction of the morpholino group via nucleophilic substitution.
Step 3: Benzylation of the resulting intermediate.
Step 4: Carbamate formation by reacting with chloroformate.
Industrial Production Methods: The industrial production of this compound would involve scalable and high-yield synthetic routes, focusing on cost-efficiency and environmentally friendly processes. Typically, flow chemistry and automated synthesis techniques could be employed to optimize production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can be oxidized at specific positions to form various oxo derivatives.
Reduction: Reduction reactions can modify the pyrrolo or pyrimidine rings, altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, aryl halides, or acyl chlorides under basic or acidic conditions.
Major Products: Depending on the reagents and conditions, the major products vary widely but include derivatives with modified pyrrolo[3,4-d]pyrimidine cores, altered morpholino rings, and substituted benzyl groups.
Scientific Research Applications
This compound has significant potential across various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Functions as a potential inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential as an antitumor, antiviral, or antimicrobial agent.
Industry: Can be a precursor for advanced materials or catalysts.
Comparison with Similar Compounds
2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanol
N-benzyl-2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)acetamide
Benzyl (2-(2-morpholino-1H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-oxoethyl)carbamate
Each of these compounds has a structural resemblance but differs in functional groups, influencing their chemical behavior and biological activities.
Benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate is a fascinating molecule with varied applications and potential for further research. Its uniqueness lies in its structural features and broad range of reactivity, making it a valuable compound in scientific exploration.
Properties
IUPAC Name |
benzyl N-[2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c26-18(11-22-20(27)29-14-15-4-2-1-3-5-15)25-12-16-10-21-19(23-17(16)13-25)24-6-8-28-9-7-24/h1-5,10H,6-9,11-14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJPJTRYJFISAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CNC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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